molecular formula C14H12O2S B581601 3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1261925-44-3

3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B581601
CAS No.: 1261925-44-3
M. Wt: 244.308
InChI Key: UOFAWYROSONALA-UHFFFAOYSA-N
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Description

3-Hydroxy-4’-(methylthio)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a hydroxyl group, a methylthio group, and a carbaldehyde group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4’-(methylthio)-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4’-(methylthio)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbaldehyde group can be reduced to form alcohols.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbaldehyde group may produce an alcohol.

Scientific Research Applications

3-Hydroxy-4’-(methylthio)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity and can be used in the study of biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4’-(methylthio)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and carbaldehyde groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4’-(methylthio)-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific arrangement of functional groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-4-(4-methylsulfanylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFAWYROSONALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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